molecular formula C30H50O3 B15144417 Urs-12-ene-3|A,16|A,22|A-triol

Urs-12-ene-3|A,16|A,22|A-triol

Cat. No.: B15144417
M. Wt: 458.7 g/mol
InChI Key: BEGONBGYCMTFIR-PZBWVBEMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Urs-12-ene-3|A,16|A,22|A-triol is a triterpenoid compound with the molecular formula C30H50O3. It is a derivative of ursolic acid and is known for its various biological activities. This compound is often found in natural sources such as plant leaves and has been studied for its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urs-12-ene-3|A,16|A,22|A-triol typically involves the hydroxylation of ursolic acid. The process can be carried out using various reagents and catalysts to introduce hydroxyl groups at specific positions on the ursolic acid molecule. Common reagents include oxidizing agents like osmium tetroxide or microbial biotransformation using specific strains of bacteria or fungi .

Industrial Production Methods

Industrial production of this compound often involves the extraction of ursolic acid from plant sources followed by chemical or enzymatic modification to introduce the desired hydroxyl groups. This method ensures a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Urs-12-ene-3|A,16|A,22|A-triol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, such as carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxyl groups to other functional groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Osmium tetroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, acylating agents.

Major Products Formed

The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of this compound, which can have different biological activities and applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Urs-12-ene-3|A,16|A,22|A-triol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Ursolic Acid: A precursor to Urs-12-ene-3|A,16|A,22|A-triol with similar biological activities.

    Oleanolic Acid: Another triterpenoid with comparable anti-inflammatory and anticancer properties.

    Betulinic Acid: Known for its anticancer and antiviral activities.

Uniqueness

This compound is unique due to its specific hydroxylation pattern, which imparts distinct biological activities and makes it a valuable compound for therapeutic applications. Its ability to modulate multiple molecular targets and pathways sets it apart from other similar triterpenoids .

Properties

Molecular Formula

C30H50O3

Molecular Weight

458.7 g/mol

IUPAC Name

(3S,6aR,6bS,8S,8aR,9S,11R,12S,12aS,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-3,8,9-triol

InChI

InChI=1S/C30H50O3/c1-17-15-23(32)30(8)24(33)16-29(7)19(25(30)18(17)2)9-10-21-27(5)13-12-22(31)26(3,4)20(27)11-14-28(21,29)6/h9,17-18,20-25,31-33H,10-16H2,1-8H3/t17-,18+,20?,21-,22+,23+,24+,25+,27+,28-,29-,30-/m1/s1

InChI Key

BEGONBGYCMTFIR-PZBWVBEMSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@]2([C@H](C[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)O)C)O

Canonical SMILES

CC1CC(C2(C(CC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)O)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.